Glyoxal-hydroimidazolone isomer

Vue d'ensemble

Description

Glyoxal-hydroimidazolone isomers are advanced glycation end-products (AGEs) that are formed predominantly on lysine, arginine, and N-terminal residues of proteins . They are major quantitative glycation adducts found at mean extents of modification of 1–5 mol percent of proteins .

Synthesis Analysis

The synthesis of Glyoxal-hydroimidazolone isomers involves the degradation of triosephosphates, glycated proteins, and lipid peroxidation . The glyoxalase system, which comprises two enzymes, glyoxalase I and glyoxalase II, and a catalytic amount of glutathione (GSH) cofactor, detoxifies most methylglyoxal by metabolism to d-lactate .Molecular Structure Analysis

The molecular structure of Glyoxal-hydroimidazolone isomers is complex. They are resolved and assayed by fluorometric detection after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidylcarbamate (AQC) .Chemical Reactions Analysis

Glyoxal-hydroimidazolone isomers are formed through a non-enzymatic covalent attachment of a reducing sugar or sugar derivative to a protein . This process is often thermally and chemically labile when removed from the physiological setting, particularly at high pH and temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of Glyoxal-hydroimidazolone isomers are influenced by their formation and degradation processes. They are often thermally and chemically labile when removed from the physiological setting, particularly at high pH and temperature .Applications De Recherche Scientifique

Advanced Glycation Endproducts (AGEs) and Health Disorders

Glyoxal-hydroimidazolone, a form of advanced glycation endproduct (AGE), is implicated in various health disorders. Research has shown its significant role in diseases like cataract, diabetic complications, Alzheimer's disease, and other disorders. The characterization of AGE-modified proteins has been crucial in understanding the structural and functional effects of glycation (Ahmed et al., 2002).

Cardiovascular Disease in Diabetes

Studies have linked increased levels of glyoxal-hydroimidazolone with the incidence of cardiovascular diseases in diabetic patients. This correlation suggests that specific AGEs might contribute to cardiovascular complications associated with diabetes (Koska et al., 2017).

Protein Structural Changes

Glyoxal-hydroimidazolone has been shown to cause structural alterations in proteins like hemoglobin and myoglobin. These modifications can affect protein stability and function, which might have implications in various physiological and pathological processes (Banerjee & Chakraborti, 2014).

Glycation Pathways and Protein Targeting

Research indicates that certain chemical features, like tyrosine positioning, influence the formation of methylglyoxal-derived hydroimidazolone, an AGE related to glyoxal-hydroimidazolone. Understanding these pathways can provide insights into selective glycation on proteins and its consequences in cellular functions (McEwen et al., 2021).

Receptor Binding and Signal Transduction

The binding of glyoxal-hydroimidazolone AGEs to the receptor for AGEs (RAGE) is critical in understanding the long-term complications of diabetes. This interaction can lead to vascular and neuronal damage, highlighting the importance of glyoxal-hydroimidazolone in diabetes-related pathologies (Xue et al., 2014).

Atherosclerosis Development

Plasma levels of glyoxal-hydroimidazolone are associated with the development and severity of atherosclerosis in type 2 diabetes patients. This link suggests a significant role of specific AGEs in the progression of macrovascular complications in diabetes (Saremi et al., 2017).

Drug Binding and Metabolism

Modifications of proteins like human serum albumin by glyoxal-hydroimidazolone can influence drug binding and metabolism. The alteration of functional sites by AGEs could have implications for drug bioavailability and therapeutic efficacy (Kimzey et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of Glyoxal-hydroimidazolone isomers has important applications in biology, ageing, and translational medicine, particularly in studies of obesity, diabetes, cardiovascular disease, renal failure, neurological disorders, and cancer . Future use in health screening, disease diagnosis, therapeutic monitoring, and drug and functional food development is expected .

Propriétés

IUPAC Name |

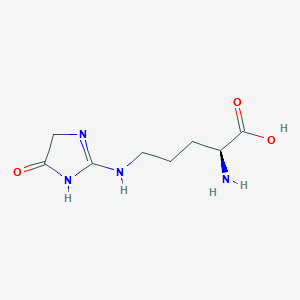

(2S)-2-amino-5-[(5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMYKAKAHPOGD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are glyoxal-hydroimidazolone isomers (G-H1/H3), and why are they relevant in UHT milk?

A1: Glyoxal-hydroimidazolone isomers (G-H1/H3) are advanced glycation endproducts (AGEs). AGEs form through a series of reactions known as the Maillard reaction, which involves the interaction of sugars like lactose with proteins. In the context of UHT milk, the heat treatment used for sterilization can accelerate the Maillard reaction, leading to the formation of AGEs like G-H1/H3.

Q2: Can G-H1/H3 serve as markers for Maillard reaction progression in UHT milk?

A: Yes, the research suggests that G-H1/H3, along with other AGEs like N-ε-carboxymethyllysine (CML), N-ε-carboxyethyllysine (CEL), and methylglyoxal-hydroimidazolone isomers (MG-H1/H3), can potentially be used as markers to assess the extent of the Maillard reaction in UHT milk. [] The study demonstrated that the concentrations of these AGEs, including G-H1/H3, increased consistently during storage, indicating their potential as indicators of Maillard reaction progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)